molecular formula C16H22N2O3 B11840272 Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate

Cat. No.: B11840272
M. Wt: 290.36 g/mol
InChI Key: LHLLVARGJVCPIV-UHFFFAOYSA-N
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Description

Benzyl 1-oxa-4,9-diazaspiro[55]undecane-4-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a diazaspiro and an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate typically involves the reaction of benzylamine with a suitable oxaspiro precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 1-oxa-4,9-diazaspiro[5

Mechanism of Action

The mechanism of action of Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-oxa-9-azaspiro[5.5]undecane: Shares the spirocyclic structure but lacks the benzyl and carboxylate groups.

    4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane: Similar structure with different substituents at the spiro junction.

    tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate: Contains a tert-butyl group instead of a benzyl group .

Uniqueness

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the carboxylate group increases its solubility in polar solvents. These features make it a versatile compound for various applications .

Properties

IUPAC Name

benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(20-12-14-4-2-1-3-5-14)18-10-11-21-16(13-18)6-8-17-9-7-16/h1-5,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLLVARGJVCPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(CCO2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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